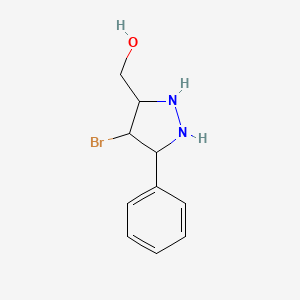

(4-Bromo-3-phenyl-1H-pyrazol-5-yl)methanol

描述

属性

IUPAC Name |

(4-bromo-5-phenylpyrazolidin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O/c11-9-8(6-14)12-13-10(9)7-4-2-1-3-5-7/h1-5,8-10,12-14H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWVICBSIILHVJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(C(NN2)CO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Target of Action

Pyrazole-bearing compounds, which include (4-bromo-3-phenyl-1h-pyrazol-5-yl)methanol, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities.

Mode of Action

It is known that pyrazole-bearing compounds interact with their targets to exert their pharmacological effects.

生化分析

Biochemical Properties

(4-Bromo-3-phenyl-1H-pyrazol-5-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme crucial for the breakdown of acetylcholine in the nervous system. This inhibition can lead to increased levels of acetylcholine, affecting neurotransmission. Additionally, this compound interacts with proteins involved in oxidative stress responses, potentially modulating the activity of antioxidant enzymes and influencing cellular redox balance.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In neuronal cells, it can enhance neurotransmission by inhibiting acetylcholinesterase, leading to increased acetylcholine levels. This can impact cell signaling pathways, gene expression, and cellular metabolism. In addition, this compound has been observed to induce oxidative stress in certain cell types, affecting cellular redox balance and potentially leading to cell damage or apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine. This binding interaction is crucial for its effects on neurotransmission. Furthermore, this compound can modulate the activity of antioxidant enzymes by interacting with their active sites, influencing the cellular redox state. These interactions can lead to changes in gene expression and cellular metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but can degrade over time, leading to reduced efficacy. Long-term exposure to the compound has been associated with sustained inhibition of acetylcholinesterase and persistent oxidative stress in cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance neurotransmission by inhibiting acetylcholinesterase without causing significant toxicity. At high doses, this compound can induce toxic effects, including severe oxidative stress, cellular damage, and even mortality. Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as acetylcholinesterase and antioxidant enzymes, influencing their activity and the overall metabolic flux. The compound can affect metabolite levels, leading to changes in cellular metabolism. Additionally, this compound can be metabolized by liver enzymes, resulting in the formation of metabolites that may have different biological activities.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. The compound’s distribution can affect its activity and function, with higher concentrations observed in specific tissues or cellular compartments. These interactions are crucial for understanding the compound’s overall effects on cellular function.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall effects on cellular processes. Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action.

生物活性

(4-Bromo-3-phenyl-1H-pyrazol-5-yl)methanol is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents against various diseases, including infections and cancer.

The synthesis of this compound typically involves the reaction of appropriate precursor compounds under controlled conditions. The chemical structure features a bromine substituent at the 4-position and a phenyl group at the 3-position of the pyrazole ring, contributing to its biological properties.

Antimicrobial Activity

Recent studies indicate that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, which is crucial for addressing antibiotic resistance issues. The compound acts by targeting specific enzymes involved in bacterial metabolism, potentially leading to cell death .

Antioxidant Properties

The compound also demonstrates antioxidant activity, which is beneficial in combating oxidative stress-related diseases. It can scavenge free radicals and enhance the activity of endogenous antioxidant enzymes, thereby protecting cellular components from damage .

Antileishmanial and Antimalarial Activities

This compound has shown promising results in the treatment of Leishmaniasis and Malaria . Pyrazole derivatives are known to interact with specific enzymes in the metabolic pathways of these pathogens, inhibiting their growth and survival .

The biological activity of this compound can be attributed to its ability to interact with various biomolecules:

- Enzyme Inhibition : The compound inhibits acetylcholinesterase, an enzyme critical for neurotransmitter breakdown, leading to increased levels of acetylcholine in neuronal cells .

- Targeting Metabolic Pathways : It influences several biochemical pathways, which may contribute to its antimicrobial and anticancer effects .

Research Findings

A series of studies have evaluated the pharmacological properties of this compound:

| Study Focus | Findings |

|---|---|

| Antimicrobial Testing | Effective against resistant bacterial strains; potential for new antibiotics |

| Antioxidant Activity | Scavenges free radicals; enhances antioxidant enzyme activity |

| Leishmaniasis Treatment | Inhibits key enzymes in Leishmania spp.; effective in vitro |

| Malaria Treatment | Targets metabolic pathways in Plasmodium spp.; shows significant efficacy |

Case Studies

Several case studies have highlighted the effectiveness of this compound:

- In Vitro Studies : Laboratory tests revealed that this compound significantly reduced the viability of cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells .

- Animal Models : In vivo studies demonstrated that administration of this compound led to improved survival rates in mice infected with Leishmania parasites .

相似化合物的比较

Halogen Substitution

- Compound A: (5-Bromo-1-methyl-1H-pyrazol-4-yl)methanol () Structure: Bromine at 5-position, methyl at 1-position, hydroxymethyl at 4-position. Molecular Formula: C5H7BrN2O. Key Data: Melting point 55–56°C; synthesized via DIBAL-H reduction of an ester precursor (94% yield) .

- Compound B: (3-Bromo-1-methyl-1H-pyrazol-5-yl)methanol () Structure: Bromine at 3-position, methyl at 1-position, hydroxymethyl at 5-position. Molecular Formula: C5H7BrN2O (same as Compound A).

Phenyl vs. Heteroaromatic Substituents

- Compound C : 4-(4-Bromo-3-(4-bromophenyl)-5-(6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrazol-1-yl)benzenesulfonamide ()

- Compound D: 4-{1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}-5-methyl-1-(4-methyl-phenyl)-1H-1,2,3-triazole () Structure: Bromophenyl-thiazole and fluorophenyl-pyrazole hybrid. Molecular Formula: Not explicitly stated but includes thiazole and triazole rings .

Comparison: The target compound’s phenyl group at the 3-position (vs. The absence of sulfonamide or heteroaromatic systems (e.g., thiazole in Compound D) simplifies synthesis but may limit binding affinity in therapeutic contexts .

Table 1: Comparative Data for Selected Pyrazole Derivatives

*Note: The target compound’s molecular formula is inferred from structural analogs in and .

准备方法

Pyrazole Core Construction

A common approach to prepare 1H-pyrazole derivatives involves cyclization of β-dicarbonyl compounds or their equivalents with hydrazine or substituted hydrazines. For the target compound:

- Starting materials : Substituted acetophenones or ethyl 2,4-dioxo-4-arylbutanoates serve as precursors.

- Cyclization : Reaction with phenylhydrazine under reflux in ethanol yields 1-phenyl-1H-pyrazole derivatives substituted at the 3- and 5-positions.

This step establishes the pyrazole ring with the phenyl group at position 3.

Introduction of the Hydroxymethyl Group

The hydroxymethyl substituent at the 5-position is typically introduced by reduction of a carboxylic acid derivative or ester at that position:

- Reduction of ester : Ethyl 5-aryl-1-phenyl-1H-pyrazole-3-carboxylates are reduced using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) to give the corresponding (5-aryl-1-phenyl-1H-pyrazol-3-yl)methanols.

This reduction is selective and efficient, providing the hydroxymethyl group without affecting other parts of the molecule.

Bromination at the 4-Position

Selective bromination at the 4-position of the pyrazole ring can be achieved by:

- Electrophilic substitution : Using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions to install the bromine atom at the 4-position.

Alternatively, the bromo substituent can be introduced earlier in the synthetic sequence by starting from appropriately substituted bromoacetophenones or bromo-substituted intermediates.

Alternative Synthetic Routes

Some literature reports sonication-assisted cyclization methods for pyrazole derivatives, which can enhance reaction rates and yields. For example, cyclization of nitrile intermediates with hydrazine hydrate under sonication has been used to synthesize halogen-substituted pyrazoles efficiently, though specific data for the bromo-substituted methanol derivative are limited.

Representative Synthetic Scheme

| Step | Reaction Type | Reagents & Conditions | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Formation of β-dicarbonyl ester | Acetophenone derivative + diethyl oxalate + t-BuOK in THF, 0 °C to RT | Ethyl 2,4-dioxo-4-arylbutanoate | 70-85 | Precursor to pyrazole ring |

| 2 | Pyrazole ring formation | Phenylhydrazine, ethanol, reflux | Ethyl 5-aryl-1-phenyl-1H-pyrazole-3-carboxylate | 75-85 | Establishes pyrazole core |

| 3 | Reduction | LiAlH4 in THF, 0 °C to RT | (5-aryl-1-phenyl-1H-pyrazol-3-yl)methanol | 80-90 | Introduces hydroxymethyl group |

| 4 | Bromination | NBS or bromine reagent, controlled temperature | (4-Bromo-3-phenyl-1H-pyrazol-5-yl)methanol | 60-75 | Selective bromination at 4-position |

Analytical and Characterization Data

- NMR Spectroscopy : 1H and 13C NMR confirm substitution patterns on the pyrazole ring and the presence of the hydroxymethyl group.

- IR Spectroscopy : Characteristic O–H stretching confirms the methanol group.

- Mass Spectrometry : Molecular ion peaks correspond to the brominated pyrazolyl methanol.

- Melting Points : Typically in the range 150–200 °C depending on purity and substituents.

Research Findings and Yield Optimization

- The reduction step using LiAlH4 is highly efficient and selective, providing yields above 80%.

- Bromination requires careful control of reagent equivalents and temperature to avoid polybromination or ring degradation.

- Sonication methods have shown promise in accelerating pyrazole ring formation and improving yields of halogenated derivatives (55-67% yields reported for various halogen-substituted pyrazoles).

- Purification is commonly achieved by column chromatography using ethyl acetate/hexane mixtures.

Summary Table of Key Preparation Steps and Conditions

| Preparation Step | Reagents/Conditions | Yield Range (%) | Key Observations |

|---|---|---|---|

| Pyrazole ring formation | Phenylhydrazine, ethanol, reflux | 75-85 | Efficient cyclization, good selectivity |

| Ester reduction | LiAlH4, THF, 0 °C to RT | 80-90 | High yield, selective to hydroxymethyl |

| Bromination | NBS or bromine, controlled temperature | 60-75 | Requires controlled conditions |

| Sonication-assisted cyclization | Hydrazine hydrate, acetonitrile, sonication | 55-67 | Accelerated reaction, moderate yields |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。